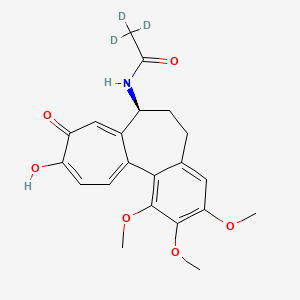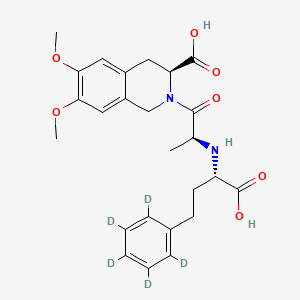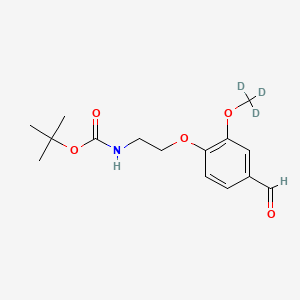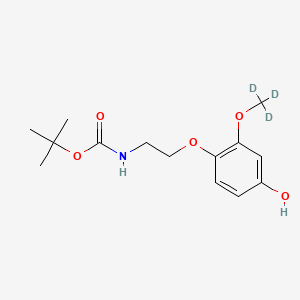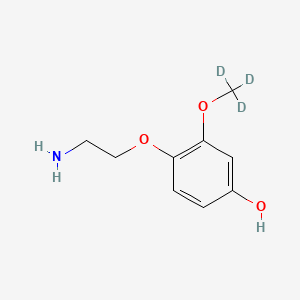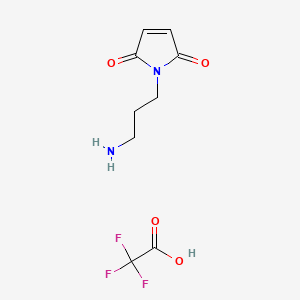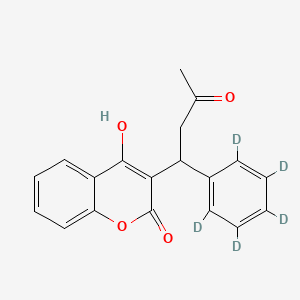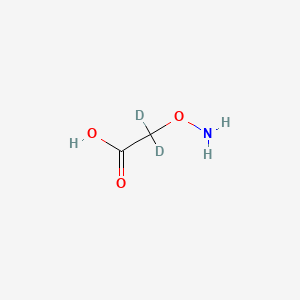
Iprodione-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iprodione-d5 is a stable isotope labelled form of Iprodione . Iprodione is a dicarboximide fungicide that has a highly specific action, with a capacity to cause oxidative damage through the production of free oxygen radicals (ROS). It does not appear to be species selective .
Synthesis Analysis
The synthesis of Iprodione-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Structure Analysis
The molecular formula of Iprodione-d5 is C13 2H5 H8 Cl2 N3 O3 . Its molecular weight is 335.20 .
Chemical Reactions Analysis
Iprodione-d5, like Iprodione, is expected to undergo various chemical reactions. For instance, it has been found that Iprodione can bind to carrier proteins in bovine circulation, such as bovine serum albumin (BSA), through a process characterized by fluorescence, absorption, circular dichroism, and Fourier transform infrared (FTIR) spectral measurements .
Aplicaciones Científicas De Investigación
Iprodione Degradation Pathway
Iprodione, a dicarboxamide fungicide, is widely used and its residue is frequently detected in the environment. Research by Yang et al. (2018) identified a novel gene, ipaH, in Paenarthrobacter sp. strain YJN-5, which encodes an amidase responsible for the initial degradation step of iprodione. This discovery is significant in understanding the microbial degradation mechanism of iprodione (Yang et al., 2018).
Soil and Bacterial Properties
The study of Zhang et al. (2017) explored the effects of repeated iprodione applications on soil enzyme activities and bacterial properties. They discovered that weekly applications of iprodione decreased the activities of various enzymes and altered the bacterial community structure, highlighting the impact of iprodione on soil health (Zhang et al., 2017).
Soil Bacterial Community
Wang et al. (2004) conducted a study on the effect of the fungicide iprodione on soil bacterial communities. Their research indicated changes in the soil bacterial community composition and recovery dynamics in response to iprodione treatment, which is essential for understanding the environmental impact of this fungicide (Wang et al., 2004).
UV-Vis Degradation and Toxicity
Research by Lassalle et al. (2014) focused on the UV-vis photodegradation of iprodione in water and the characterization of its photoproducts. They also conducted toxicity predictions of the photoproducts, providing insights into the environmental and health impacts of iprodione degradation products (Lassalle et al., 2014).
Developmental and Cardiac Toxicity in Zebrafish
A study by Wei et al. (2020) investigated the developmental and cardiac toxicity of iprodione in zebrafish. They found that exposure to iprodione caused yolk edema, increased mortality, and cardiac issues, shedding light on the aquatic toxicity of iprodione (Wei et al., 2020).
Stress Gene Activation in Human Cells
Washington and Tchounwou (2004) examined the cytotoxicity of iprodione and its ability to induce stress genes in human liver carcinoma cells. Their findings are crucial for understanding the potential human health risks associated with iprodione exposure (Washington & Tchounwou, 2004).
Iprodione in Wine Analysis
Bitar et al. (2019) developed an analytical method using molecularly imprinted sol-gel polymers for monitoring iprodione in white wine. This research is vital for ensuring food safety and regulatory compliance in the wine industry (Bitar et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1215631-57-4 |
|---|---|
Nombre del producto |
Iprodione-d5 |
Fórmula molecular |
C13H13Cl2N3O3 |
Peso molecular |
335.196 |
Nombre IUPAC |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
Clave InChI |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Sinónimos |
3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5; Chipco 26019-d5; Glycophen-d5; Glycophene-d5; Iprodial-d5; Kidan-d5; Promidione-d5; RP-26019-d5; ROP-500F-d5; Rovral-d5; Verisan-d5; Xiuan-d5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
